2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine
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Overview
Description
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group and a piperazine ring
Preparation Methods
The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-tert-butylpyrimidine-4-amine with piperazine under specific conditions to form the intermediate, which is then further reacted with 4-methoxypyrimidine . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways that are crucial for cellular function .
Comparison with Similar Compounds
Similar compounds to 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine include other pyrimidine derivatives such as:
2,4,6-Tri-tert-butylpyrimidine: Known for its steric hindrance and use in glycosylation reactions.
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine: Similar in structure but with an ethyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-17(2,3)13-11-14(20-12-19-13)22-7-9-23(10-8-22)16-18-6-5-15(21-16)24-4/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPKRTSHBHBPFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC(=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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